![molecular formula C16H23N3O B11850211 N,N,5-Trimethylspiro[indoline-3,4'-piperidine]-1-carboxamide](/img/structure/B11850211.png)
N,N,5-Trimethylspiro[indoline-3,4'-piperidine]-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N,5-Trimethylspiro[indoline-3,4’-piperidine]-1-carboxamide is a compound belonging to the class of spiropyrans. Spiropyrans are photochromic compounds that can switch between two isomeric forms when exposed to light. This unique property makes them valuable in various scientific and industrial applications, including molecular electronics, smart materials, and sensors.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N,N,5-Trimethylspiro[indoline-3,4’-piperidine]-1-carboxamide typically involves a multi-step process. One common method includes the reaction of indoline derivatives with piperidine and subsequent functionalization to introduce the carboxamide group. The reaction conditions often involve the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and automated systems can enhance the efficiency and consistency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
N,N,5-Trimethylspiro[indoline-3,4’-piperidine]-1-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as halides, amines, or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.
Wissenschaftliche Forschungsanwendungen
N,N,5-Trimethylspiro[indoline-3,4’-piperidine]-1-carboxamide has a wide range of scientific research applications:
Chemistry: Used as a photochromic switch in molecular electronics and smart materials.
Biology: Employed in the development of biosensors for detecting specific biomolecules.
Medicine: Investigated for potential use in drug delivery systems and photopharmacology.
Industry: Utilized in the production of smart coatings and materials that respond to environmental stimuli.
Wirkmechanismus
The mechanism of action of N,N,5-Trimethylspiro[indoline-3,4’-piperidine]-1-carboxamide involves its ability to undergo photoisomerization. When exposed to light, the compound switches between its spirocyclic (closed) form and merocyanine (open) form. This transformation alters its optical and electronic properties, making it useful in various applications. The molecular targets and pathways involved in this process include changes in geometric parameters and molecular dipole moments.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5,6′-Dichloro-1,3,3-trimethylspiro[indoline-2,2′-2H-pyrano[3,2-h]quinoline]
- 1′,3′,3′-Trimethylspiro[chromene-2,2′-indoline]
- 3,3,7′-Trimethylspiro[indoline-2,3′-pyrano[3,2-f]quinolinium] Iodides
Uniqueness
N,N,5-Trimethylspiro[indoline-3,4’-piperidine]-1-carboxamide stands out due to its specific structural features and the ability to undergo photoisomerization under various conditions. Its unique combination of indoline and piperidine moieties, along with the carboxamide group, provides distinct properties that are advantageous in specific applications, such as molecular electronics and smart materials.
Eigenschaften
Molekularformel |
C16H23N3O |
|---|---|
Molekulargewicht |
273.37 g/mol |
IUPAC-Name |
N,N,5-trimethylspiro[2H-indole-3,4'-piperidine]-1-carboxamide |
InChI |
InChI=1S/C16H23N3O/c1-12-4-5-14-13(10-12)16(6-8-17-9-7-16)11-19(14)15(20)18(2)3/h4-5,10,17H,6-9,11H2,1-3H3 |
InChI-Schlüssel |
VRLNUZMGXWRLSJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC2=C(C=C1)N(CC23CCNCC3)C(=O)N(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


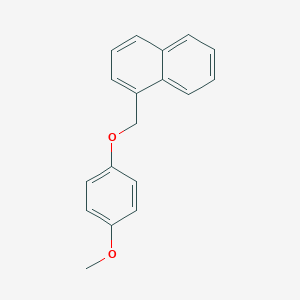
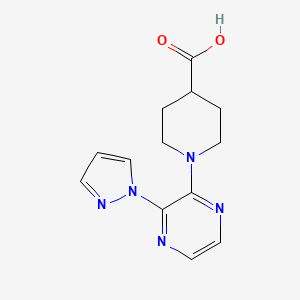
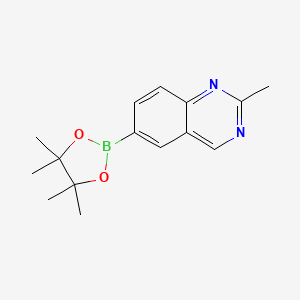
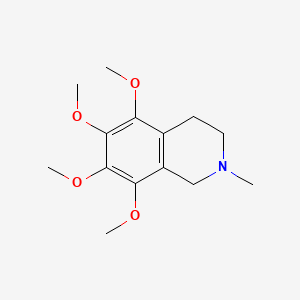
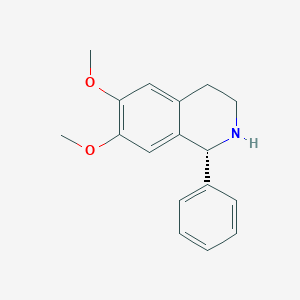







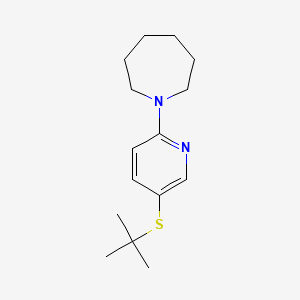
![(6S)-2-nitro-6-(oxan-2-yloxy)-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazine](/img/structure/B11850203.png)
